Boc-D-Trp(For)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

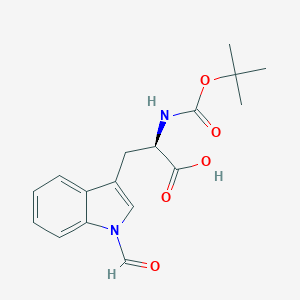

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXHBYFWSOYYTR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427409 | |

| Record name | Boc-D-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64905-10-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-formyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64905-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Trp(For)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Boc-D-Trp(For)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nι-formyl-D-tryptophan (Boc-D-Trp(For)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the formyl (For) protecting group on the indole side chain of tryptophan minimizes side reactions during peptide synthesis, particularly when acidic conditions are employed for the removal of other protecting groups. This guide details the synthetic route from the commercially available Boc-D-Trp-OH, outlines purification methodologies, and presents expected analytical data.

Synthesis of this compound

The synthesis of this compound involves the selective formylation of the indole nitrogen of Boc-D-Trp-OH. While various formylating agents can be employed, a common and effective method involves the use of a formic acid-based system.

Reaction Scheme:

Caption: Synthesis of this compound from Boc-D-Trp-OH.

Experimental Protocol: Formylation of Boc-D-Trp-OH

-

Preparation of the Formylating Agent: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool an appropriate volume of formic acid to 0°C. Slowly add a suitable activating agent, such as acetic anhydride, while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes to generate the formylating species in situ.

-

Reaction: Dissolve Boc-D-Trp-OH in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool this solution to 0°C.

-

Addition: Slowly add the prepared formylating agent to the solution of Boc-D-Trp-OH.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of cold water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which may be an oil or a semi-solid.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, by-products, or reagents. The two primary methods for purification are crystallization and preparative HPLC.

2.1. Purification by Crystallization

Crystallization is a cost-effective method for obtaining highly pure this compound, particularly for larger scale preparations.[1]

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the crude product in a minimal amount of a suitable solvent in which the product is soluble (e.g., ethyl acetate, isopropanol).

-

Precipitation: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes, heptane) until the solution becomes cloudy.

-

Crystal Formation: If necessary, add a few seed crystals of pure this compound to induce crystallization.[1] Allow the mixture to stand at room temperature or in a refrigerator to facilitate crystal growth.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

2.2. Purification by Preparative HPLC

For achieving the highest purity, especially for applications in drug development, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[2][3]

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable organic solvent. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: A preparative C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the product. The exact gradient will need to be optimized based on the specific column and system.

-

Detection: Monitor the elution at 220 nm and 280 nm.

-

-

Fraction Collection and Lyophilization: Collect the fractions containing the pure product. Pool the pure fractions and lyophilize to obtain this compound as a fluffy, white solid.

Purification Workflow:

Caption: Crystallization Workflow for this compound.

Data Presentation

The following tables summarize the key physical and analytical data for Boc-D-Trp-OH (the starting material) and the expected data for the final product, this compound.

Table 1: Physical and Chemical Properties

| Property | Boc-D-Trp-OH | This compound (Expected) |

| CAS Number | 5241-64-5 | 64905-10-8 |

| Molecular Formula | C₁₆H₂₀N₂O₄ | C₁₇H₂₀N₂O₅ |

| Molecular Weight | 304.34 g/mol | 332.35 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

Table 2: Expected Analytical Data

| Analysis | Boc-D-Trp-OH | This compound (Expected) |

| Purity (TLC) | ≥98% | ≥98% |

| Purity (HPLC) | ≥98% | ≥98% |

| ¹H NMR | Consistent with structure | Consistent with structure, including a singlet for the formyl proton around 8.5-9.0 ppm. |

| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 303.1 | [M-H]⁻ at m/z 331.1 |

Logical Workflow for Synthesis and Purification

The overall process from starting material to the final purified product can be visualized as a logical workflow.

Caption: Overall workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented protocols are based on established chemical principles and practices in peptide chemistry. Researchers, scientists, and drug development professionals can utilize this information to produce high-purity this compound for its successful application in the synthesis of complex peptides. It is recommended that all procedures be carried out by trained professionals in a well-equipped laboratory setting, with appropriate safety precautions. The specific reaction and purification conditions may require optimization to achieve the desired yield and purity.

References

In-Depth Technical Guide to the Solubility of Boc-D-Trp(For)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-Boc-N(in)-formyl-D-tryptophan (Boc-D-Trp(For)-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding the solubility characteristics of this compound is paramount for its effective application in synthetic and formulation processes. This document outlines its qualitative solubility in various common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a generalized workflow for its use in solid-phase peptide synthesis (SPPS).

Core Concepts

This compound is a derivative of the amino acid D-tryptophan. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a formyl (For) group on the indole nitrogen of the tryptophan side chain. The Boc group is acid-labile and is a cornerstone of one of the major strategies in solid-phase peptide synthesis. The formyl group provides protection for the indole side chain, preventing unwanted side reactions during peptide synthesis.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively available in public literature. However, based on information for structurally related compounds and general principles of peptide and amino acid chemistry, a qualitative solubility profile can be inferred. The presence of the bulky and hydrophobic tryptophan side chain, along with the Boc protecting group, generally leads to better solubility in organic solvents compared to aqueous solutions.

One supplier suggests that for higher solubility, warming the solution to 37°C and using sonication in an ultrasonic bath can be beneficial, implying that solubility may be limited under standard room temperature conditions.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent Class | Solvent | this compound Solubility (Inferred/Suggested) | Solubility of Related Compounds (Boc-D-Trp-OH, Fmoc-Trp(Boc)-OH)

Spectroscopic Analysis of Boc-D-Trp(For)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-Boc-N-in-formyl-D-tryptophan (Boc-D-Trp(For)-OH). Due to the limited availability of detailed public spectroscopic data for this specific compound, this guide presents data from closely related and structurally similar analogues, namely Boc-D-Trp-OH and Boc-L-Trp-OH. This information serves as a valuable reference for the characterization and analysis of this protected amino acid derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for analogues of this compound. These values provide an expected range for the chemical shifts and vibrational frequencies for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Boc-D-Trp-OH | DMSO-d6 | Data not available in a detailed format |

| Boc-L-Trp-OH | DMSO-d6 | 10.96 (s, 1H, Indole-NH), 7.57 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H), 7.26 (s, 1H, Ar-H), 7.01 (t, 1H, Ar-H), 6.97 (t, 1H, Ar-H), 6.71 (d, 1H, NH-Boc), 3.55 (m, 1H, α-CH), 3.28 (dd, 1H, β-CH₂), 3.06 (dd, 1H, β-CH₂), 1.3 (s, 9H, Boc-CH₃)[1] |

| Boc-Trp | CDCl₃ | 7.26 (s, CHCl₃)[2] |

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| [emim][Boc-Trp] | DMSO-d6 | 172.68, 154.19, 135.18, 121.59, 120.12, 77.36, 60.18, 43.20, 34.35, 29.00, 26.04, 16.51, 13.45[3] |

| Tryptophan NCA | dmso-d6 | A diagram is available but peak list is not provided[4] |

Infrared (IR) Spectroscopy

The IR spectrum of a Boc-protected amino acid is characterized by several key absorption bands. For a solid sample of this compound, measured as a KBr pellet, the following characteristic peaks are expected.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| N-H stretch (Amine/Amide) | 3400-3200 | Medium |

| C-H stretch (Aromatic/Aliphatic) | 3100-2850 | Medium-Weak |

| C=O stretch (Formyl) | ~1700 | Strong |

| C=O stretch (Boc) | ~1690 | Strong |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Weak |

| N-H bend (Amine/Amide) | 1640-1550 | Medium |

| C-O stretch (Carboxylic Acid/Boc) | 1300-1200 | Strong |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₇H₂₀N₂O₅ |

| Molecular Weight | 332.35 g/mol |

| Expected [M+H]⁺ | 333.14 |

| Expected [M+Na]⁺ | 355.12 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The concentration of the sample in KBr should generally be around 1%.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization source is used.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

The instrument is typically scanned over a mass range that includes the expected molecular ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.

References

Potential applications of Boc-D-Trp(For)-OH in peptide chemistry

An In-depth Technical Guide to the Applications of Boc-D-Trp(For)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Nα-Boc-N-in-formyl-D-tryptophan (this compound) in peptide chemistry. It details its critical role in preventing side reactions during solid-phase peptide synthesis (SPPS), offers detailed experimental protocols, presents quantitative data, and illustrates key concepts through diagrams.

Introduction to this compound

This compound is a derivative of the amino acid D-tryptophan, featuring two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and a formyl (For) group on the indole nitrogen of the side chain. The incorporation of D-amino acids into peptide sequences is a common strategy to enhance metabolic stability against enzymatic degradation and to modulate binding affinity and biological activity[1].

The indole side chain of tryptophan is highly susceptible to oxidation and acid-catalyzed side reactions, such as alkylation by carbocations generated during the repetitive acidolytic cleavage of Boc groups[2]. Protecting the indole nitrogen is therefore crucial for synthesizing high-purity tryptophan-containing peptides. The formyl group is a well-established protecting group in Boc/Bzl-based SPPS, offering stability to the acidic conditions used for Nα-Boc removal while being cleavable under different conditions[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O₅ |

| Molecular Weight | 332.35 g/mol |

| Appearance | White to off-white powder |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) |

| Side-Chain Protection | For (Formyl) |

| Typical Purity | ≥98% (TLC/HPLC) |

| Primary Application | Boc-based Solid-Phase Peptide Synthesis (SPPS) |

Core Application: Synthesis of LHRH Antagonists

A prominent application of this compound is in the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. These peptides, such as [D-Trp⁶]LHRH, are crucial therapeutics for hormone-dependent diseases like prostate cancer[5]. The substitution of Gly⁶ in the native LHRH sequence with a D-tryptophan residue is a key modification that imparts potent antagonistic activity.

The synthesis of these peptides often involves arginine residues protected with sulfonyl-based groups (e.g., Tosyl). During final cleavage with strong acids, these protecting groups can be cleaved and subsequently reattach to the unprotected indole ring of tryptophan. The use of an indole-protected tryptophan derivative like this compound is the most effective way to prevent this side reaction.

Experimental Protocols

This section provides a detailed methodology for the manual solid-phase synthesis of the LHRH antagonist, [D-Trp⁶]LHRH (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂), as a representative example of the application of this compound.

Materials and Reagents

Table 2: Building Blocks for [D-Trp⁶]LHRH Synthesis

| Amino Acid Position | Derivative |

| 10 (C-terminus) | Boc-Gly-OH |

| 9 | Boc-Pro-OH |

| 8 | Boc-Arg(Tos)-OH |

| 7 | Boc-Leu-OH |

| 6 | This compound |

| 5 | Boc-Tyr(2,6-Cl₂-Bzl)-OH |

| 4 | Boc-Ser(Bzl)-OH |

| 3 | Boc-Trp-OH |

| 2 | Boc-His(Tos)-OH |

| 1 (N-terminus) | pGlu-OH |

-

Resin: MBHA (4-methylbenzhydrylamine) resin.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), IPA (Isopropanol).

-

Boc Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM.

-

Cleavage Reagent: Anhydrous HF (Hydrogen Fluoride) with scavengers (e.g., anisole, p-thiocresol).

-

Formyl Deprotection: Can be achieved concurrently during HF cleavage or separately with a nucleophilic reagent.

Synthesis Workflow

The synthesis is performed on the MBHA resin to yield a C-terminal amide upon cleavage.

Step 1: Resin Preparation and First Amino Acid Coupling

-

Swell the MBHA resin in DCM in a reaction vessel.

-

Wash the resin with DMF.

-

Couple the first amino acid, Boc-Gly-OH, using a standard HBTU/HOBt/DIEA activation protocol in DMF.

-

Monitor the coupling reaction for completion using the Kaiser test.

-

Wash the resin with DMF and DCM to remove excess reagents.

Step 2: Iterative Peptide Chain Elongation (One SPPS Cycle)

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.

-

Washing: Wash the resin with DCM and IPA to remove residual acid.

-

Neutralization and Coupling (in situ):

-

Swell the resin in DMF.

-

In a separate vessel, pre-activate the next Boc-amino acid (e.g., Boc-Pro-OH, 3 equivalents) with HBTU/HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the resin, followed immediately by the activated amino acid solution. In situ neutralization is crucial as it minimizes the exposure of the free Nα-amino group to the formyl-protected tryptophan, thereby suppressing the potential for formyl group transfer, a known side reaction.

-

-

Monitoring and Washing: Agitate the reaction mixture for 1-2 hours or until the Kaiser test is negative. Wash the resin with DMF and DCM.

-

Repeat this cycle for each subsequent amino acid, using This compound at position 6.

Step 3: Final Cleavage and Deprotection

-

Dry the fully assembled peptide-resin under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add scavengers such as anisole and p-thiocresol. The use of p-thiocresol can aid in the concomitant removal of the formyl group during the HF cleavage step.

-

Cool the apparatus to -5 to 0 °C and condense anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours. This single "low-high" HF step cleaves the peptide from the resin and removes all side-chain protecting groups (Tos, Bzl, For, Cl-Bzl) simultaneously.

-

Evaporate the HF under vacuum.

-

Wash the resulting crude peptide and resin mixture with cold diethyl ether to remove scavengers and organic by-products.

Step 4: Purification and Characterization

-

Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

-

Lyophilize the crude peptide to obtain a powder.

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze for purity by analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.

Quantitative Data

The efficiency of SPPS is critical for obtaining a high-quality final product. The following table summarizes typical quantitative parameters for a well-optimized Boc-SPPS protocol.

Table 3: Representative Quantitative Data for Boc-SPPS

| Parameter | Typical Value | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Depends on the specific resin used. |

| Coupling Efficiency | > 99.5% | Per cycle, monitored by the Kaiser test. |

| Crude Peptide Purity | 60 - 85% | Varies significantly with peptide length and sequence. |

| Overall Yield (Crude) | 70 - 90% | Based on the initial loading of the first amino acid. |

| Final Purity (Post-HPLC) | > 98% | Target for therapeutic-grade peptides. |

| Final Yield (Purified) | 15 - 40% | Highly dependent on the crude purity and complexity of purification. |

Visualizations: Workflows and Pathways

Boc-SPPS Workflow for LHRH Antagonist Synthesis

The following diagram illustrates the cyclical process of solid-phase peptide synthesis using Boc chemistry for the construction of the [D-Trp⁶]LHRH antagonist.

Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.

Rationale for Indole Protection

This diagram explains the logical basis for using N-in-formyl protection on tryptophan to prevent common side reactions during peptide synthesis.

Caption: Rationale for using N-in-formyl protection on tryptophan during SPPS.

GnRH Receptor Signaling Pathway

LHRH antagonists function by blocking the signaling of the Gonadotropin-Releasing Hormone (GnRH) receptor. The diagram below outlines the primary signaling cascade initiated by GnRH binding, which is inhibited by antagonists like [D-Trp⁶]LHRH.

Caption: Simplified GnRH receptor signaling pathway inhibited by LHRH antagonists.

Conclusion

This compound is an essential building block in peptide chemistry, particularly for the synthesis of complex therapeutic peptides using the Boc-SPPS strategy. Its primary function is to protect the nucleophilic indole side chain of D-tryptophan from undesired modifications that can significantly reduce the yield and purity of the final product. The application of this reagent, exemplified by the synthesis of LHRH antagonists, showcases its importance in modern drug development. A thorough understanding of the associated synthetic protocols, potential side reactions, and deprotection strategies is paramount for researchers aiming to produce high-quality peptides for scientific and clinical use.

References

A Technical Guide to Boc-D-Trp(For)-OH: Synthesis, Application, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-N-in-formyl-D-tryptophan (Boc-D-Trp(For)-OH), a critical building block in peptide synthesis. This document covers its chemical properties, synthesis, application in solid-phase peptide synthesis (SPPS), and the biological significance of incorporating D-tryptophan into peptides, offering a valuable resource for professionals in drug discovery and development.

Core Chemical and Physical Data

This compound is a derivative of the amino acid D-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group. This dual protection is instrumental in its primary application.

| Property | Value |

| CAS Number | 64905-10-8 |

| Molecular Formula | C₁₇H₂₀N₂O₅ |

| Molecular Weight | 332.35 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

Synthesis and Protection Strategy

The synthesis of this compound involves the N-formylation of the indole ring of Boc-D-tryptophan. This is a crucial step to prevent unwanted side reactions during peptide synthesis.

Rationale for Indole Protection

The indole side chain of tryptophan is susceptible to oxidation and modification by cationic species, particularly during the acidic conditions used for the removal of the Nα-Boc protecting group in solid-phase peptide synthesis.[1][2] Without protection, these side reactions can lead to impurities and a lower yield of the desired peptide. The formyl group provides robust protection against such modifications.[1][3]

General Synthesis Workflow

The synthesis of this compound typically follows the formylation of the commercially available Boc-D-Trp-OH. Various methods can be employed for the N-formylation of indoles. A common approach involves the use of a formylating agent in an appropriate solvent system. While specific, detailed industrial synthesis protocols are proprietary, the general laboratory-scale synthesis can be achieved through methods described in the literature for N-formylation of indoles.[3]

Caption: General workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based solid-phase peptide synthesis (Boc-SPPS). Its application is particularly important when synthesizing peptides that are long or contain sequences prone to side reactions.

Experimental Protocol: Incorporation of this compound in Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid).

-

Swell the resin in an appropriate solvent like dichloromethane (DCM).

2. Nα-Boc Deprotection:

-

Treat the resin-bound amino acid with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc group.

-

Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium salt.

-

Wash again with DCM to remove excess base.

3. Coupling of this compound:

-

Dissolve this compound (typically 2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a base such as DIPEA to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative method like the ninhydrin test.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

5. Repeat Cycle:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Caption: Workflow for incorporating this compound in Boc-SPPS.

Deprotection of the Formyl Group

The formyl group is stable under the acidic conditions used for Boc removal but must be cleaved at the end of the synthesis. Several methods are available for the deprotection of the N-in-formyl group.

| Deprotection Method | Reagents and Conditions | Notes |

| Piperidine Treatment | 10% piperidine in DMF, 0°C, 2 hours | A common and mild method performed on the resin before final cleavage. |

| Hydroxylamine Treatment | Liquid ammonia containing hydroxylamine hydrochloride | An effective method, though it requires specialized equipment. |

| "Low-High" HF Cleavage | Low HF conditions with scavengers like p-thiocresol | The formyl group can be removed during the cleavage from the resin. |

| Aqueous Diamine | N,N'-dimethylethylendiamine (DMEDA) in water | A reported method for efficient deprotection in an aqueous solution. |

Biological Context and Significance

While this compound itself does not have a direct biological role, the incorporation of D-tryptophan into peptides is a significant strategy in drug development.

Role of D-Amino Acids in Peptides

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The substitution of L-amino acids with their D-enantiomers can confer several advantages:

-

Increased Proteolytic Stability: D-amino acid-containing peptides are more resistant to enzymatic degradation, leading to a longer in vivo half-life.

-

Altered Conformation: The presence of a D-amino acid can induce specific secondary structures, which may enhance binding affinity to biological targets.

-

Novel Biological Activities: Peptides containing D-amino acids can exhibit unique or enhanced biological activities compared to their all-L-amino acid counterparts.

Tryptophan in Biological Systems

Tryptophan is an essential amino acid with diverse biological roles. Its metabolites are involved in key signaling pathways. Understanding these pathways provides context for the development of tryptophan-containing peptide drugs.

Caption: Simplified overview of major tryptophan metabolic pathways.

Peptides containing tryptophan, particularly those rich in this amino acid, have been shown to possess a range of biological activities, including antimicrobial and anticancer effects. The unique properties of the indole side chain often play a crucial role in the mechanism of action of these peptides.

Conclusion

This compound is an indispensable tool for peptide chemists, enabling the synthesis of complex D-tryptophan-containing peptides by effectively protecting the reactive indole side chain. A thorough understanding of its properties, synthesis, and application in SPPS, coupled with an appreciation for the biological context of D-amino acids and tryptophan, empowers researchers to design and develop novel peptide-based therapeutics with enhanced stability and activity.

References

An In-depth Technical Guide to the Safety and Handling of Boc-D-Trp(For)-OH

Introduction

Boc-D-Trp(For)-OH, or Nα-(tert-Butoxycarbonyl)-N1-formyl-D-tryptophan, is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the alpha-amino group, while the formyl (For) group protects the indole side chain of tryptophan. This dual protection strategy is crucial for preventing unwanted side reactions during peptide chain elongation. Given its application in sensitive synthetic processes, a thorough understanding of its safe handling and storage is paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Classification

Based on available data for the L-isomer, this compound is not classified as a hazardous substance. However, as with any chemical of unknown toxicity, it should be handled with care. Potential hazards include:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause mild skin irritation upon prolonged contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: The toxicological properties have not been fully investigated.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-Boc-1-formyl-L-tryptophan, which are expected to be similar for the D-isomer.

| Property | Value |

| Molecular Formula | C17H20N2O5 |

| Molecular Weight | 332.36 g/mol |

| Appearance | White solid powder |

| Melting Point/Range | 120 - 123 °C / 248 - 253.4 °F |

| Flash Point | Not applicable |

| Solubility | No information available |

| Stability | Stable under recommended storage conditions. Air sensitive. |

Source: Safety Data Sheet for N-Boc-1-formyl-L-tryptophan[1]

Experimental Protocols: Safe Handling and Storage

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1]

-

Respiratory Protection: Under normal use and with adequate ventilation, respiratory protection is not required. If dust is generated, a NIOSH-approved N95 particulate respirator should be used.

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust.

-

Minimize dust generation and accumulation.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

4.4. Storage Conditions

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store in a freezer to maintain product quality.

-

Store under an inert atmosphere as the compound is air-sensitive.

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Accidental Release and Disposal

6.1. Accidental Release

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Sweep up and shovel into a suitable container for disposal.

-

Avoid dispersal of dust into the air.

6.2. Disposal

-

Dispose of this material and its container in accordance with local, state, and federal regulations.

-

Do not allow product to reach drains or waterways.

Visualizing Safe Handling Workflows

7.1. Logical Workflow for Safe Chemical Handling

The following diagram illustrates a standard workflow for the safe handling of a chemical powder like this compound.

Caption: Logical workflow for handling chemical powders.

7.2. Hierarchy of Controls for Chemical Safety

This diagram illustrates the hierarchy of controls, from most to least effective, for mitigating chemical hazards.

Caption: Hierarchy of controls for chemical safety.

References

The Sentinel of Synthesis: A Technical Guide to N-Formyl Protected Tryptophan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of N-formyl protected tryptophan derivatives. From their critical role as a protective strategy in peptide synthesis to their natural occurrence as metabolic intermediates, this document provides a comprehensive overview of the synthesis, characterization, and biological significance of these essential compounds.

Discovery and Historical Context

The indole side chain of tryptophan presents a significant challenge in peptide synthesis due to its susceptibility to oxidation and electrophilic substitution under the acidic conditions often employed for deprotection steps. In the early days of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, the development of robust protecting groups for reactive amino acid side chains was paramount.

The use of the formyl group as a protecting group for the indole nitrogen of tryptophan emerged as a key strategy, particularly within the framework of tert-butyloxycarbonyl (Boc) based peptide synthesis. The seminal work of Yamashiro and Li in 1973 was instrumental in demonstrating the utility of Nα-tert-Butyloxycarbonyl-Nin-formyltryptophan in solid-phase synthesis. This approach effectively shielded the indole ring from undesired side reactions, ensuring the integrity of the tryptophan residue during peptide chain elongation. The formyl group proved to be a reliable and practical choice, removable under specific conditions that were orthogonal to the cleavage of other protecting groups.

Synthesis and Characterization

The introduction of the formyl group onto the indole nitrogen of tryptophan can be achieved through various methods. A common approach involves the reaction of tryptophan with a formylating agent in an acidic medium. More recent methods have focused on improving efficiency and scalability. For instance, the use of phosphorus tribromide (PBr₃) as an acidic promoter for the direct Nin-formylation of tryptophan has been reported as a highly efficient method.

The resulting N-formyl protected tryptophan derivatives can be characterized using a suite of analytical techniques to confirm their structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data of Representative N-Formyl Tryptophan Derivatives

The following table summarizes key quantitative data for several common N-formyl protected tryptophan derivatives, providing a valuable resource for researchers in the field.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | CAS Number |

| Nα-Formyl-L-tryptophan | For-Trp-OH | C₁₂H₁₂N₂O₃ | 232.24 | 157-159 | -33.5° (c=1, EtOH) | 6503-03-9 |

| Nα-Formyl-DL-tryptophan | For-DL-Trp-OH | C₁₂H₁₂N₂O₃ | 232.24 | 162-164 | Not Applicable | 16108-03-5 |

| Nα-Boc-Nin-formyl-L-tryptophan | Boc-Trp(For)-OH | C₁₇H₂₀N₂O₅ | 332.35 | 135-138 | +23.5° (c=1, DMF) | 60071-87-6 |

| Nα-Fmoc-Nin-formyl-L-tryptophan | Fmoc-Trp(For)-OH | C₂₇H₂₂N₂O₅ | 454.48 | 188-193 | -23° (c=1, DMF) | 152338-45-9 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of a key N-formyl protected tryptophan derivative, Nα-Fmoc-Nin-formyl-L-tryptophan (Fmoc-Trp(For)-OH), which is widely used in Fmoc-based solid-phase peptide synthesis.

Synthesis of Nα-Fmoc-Nin-formyl-L-tryptophan

This protocol describes a general procedure for the synthesis of Fmoc-Trp(For)-OH.

Materials:

-

Nα-Fmoc-L-tryptophan (Fmoc-Trp-OH)

-

Formic acid (HCOOH), >98%

-

Acetic anhydride ((CH₃CO)₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Formylating Agent: In a flask cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the mixed anhydride.

-

Formylation Reaction: Dissolve Fmoc-Trp-OH in dichloromethane. Cool the solution in an ice bath and slowly add the freshly prepared formylating agent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Trp(For)-OH.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(For)-OH

The following diagram illustrates the key steps in incorporating an N-formyl protected tryptophan residue into a peptide chain using Fmoc-based SPPS.

Biological Significance: The Kynurenine Pathway

Beyond its synthetic utility, N-formyl tryptophan derivatives are found in nature as key intermediates in the catabolism of tryptophan. The kynurenine pathway is the primary route for tryptophan degradation in mammals, accounting for over 95% of its metabolism. The initial and rate-limiting step of this pathway is the oxidative cleavage of the indole ring of tryptophan by the enzyme tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), leading to the formation of N-formyl-L-kynurenine.

This metabolite is subsequently hydrolyzed by kynurenine formamidase to yield L-kynurenine. The kynurenine pathway is of significant interest to researchers as its metabolites are implicated in a wide range of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation.

N-Formyl Peptides and the Innate Immune System

The N-formyl group is a key structural feature recognized by the innate immune system. N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages. These peptides are typically derived from bacteria and damaged mitochondria and act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively.

They are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs). While the primary ligands for FPRs are N-formyl-methionyl peptides, the receptor family exhibits a degree of promiscuity and can bind to a diverse range of ligands. The direct interaction of N-formyl tryptophan or its simple derivatives with FPRs to elicit a potent immune response is not as well-established as that of fMLP. It is more likely that their significance in this context is as metabolic intermediates that can be further processed.

Conclusion

N-formyl protected tryptophan derivatives represent a cornerstone in the field of peptide chemistry, enabling the synthesis of complex tryptophan-containing peptides with high fidelity. Their discovery and implementation were crucial for the advancement of solid-phase peptide synthesis. Furthermore, the natural occurrence of N-formyl-L-kynurenine as a central metabolite in tryptophan catabolism underscores the broader biological relevance of this chemical modification. This technical guide provides a foundational understanding for researchers and professionals engaged in peptide synthesis, drug discovery, and the study of metabolic pathways, highlighting the dual identity of N-formyl tryptophan derivatives as both a critical synthetic tool and a key biological intermediate.

Commercial Suppliers of Boc-D-Trp(For)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of Nα-Boc-D-tryptophan(Nτ-formyl), known as Boc-D-Trp(For)-OH. This critical raw material is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of a D-tryptophan residue. The formyl protection on the indole side chain of tryptophan minimizes side reactions during peptide synthesis. This guide offers a comparative analysis of suppliers, detailed experimental protocols for synthesis and quality control, and an exploration of the relevant signaling pathways involving tryptophan derivatives.

Commercial Supplier Analysis

A comprehensive analysis of commercial suppliers for this compound reveals a range of vendors catering to the needs of researchers and drug development professionals. Key differentiating factors include purity levels, available quantities, and pricing. The following table summarizes the offerings from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Alichem | 64905108 | - | 25g, 100g[1] |

| AK Scientific | 9930AB | - | 5g[1] |

| American Custom Chemicals Corporation | - | - | - |

| Chemenu | - | - | - |

| Chem-Impex | - | - | - |

| Crysdot | - | - | - |

| Iris Biotech GmbH | - | - | - |

| Novabiochem (Sigma-Aldrich) | - | ≥98% (TLC)[2] | - |

| Aapptec | ABW110 | - | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key steps: the protection of the α-amino group of D-tryptophan with a tert-butyloxycarbonyl (Boc) group and the subsequent formylation of the indole nitrogen.

Step 1: Nα-Boc Protection of D-Tryptophan

A common method for the introduction of the Boc group is the reaction of D-tryptophan with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

Materials: D-Tryptophan, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve D-tryptophan in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add a solution of (Boc)₂O in dioxane dropwise to the stirred tryptophan solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid or HCl) to precipitate the Boc-D-Trp-OH.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Step 2: Nτ-Formylation of Boc-D-Tryptophan

The formylation of the indole nitrogen is typically achieved using a formylating agent.

-

Materials: Boc-D-Tryptophan, Formic acid, Acetic anhydride.

-

Procedure:

-

Dissolve Boc-D-tryptophan in formic acid.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while maintaining the low temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield this compound.

-

The overall synthesis workflow can be visualized as follows:

Quality Control Methodologies

To ensure the identity and purity of synthesized or purchased this compound, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Expected Outcome: A single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect characteristic signals for the Boc group (a singlet around 1.4 ppm), the formyl proton (a singlet around 8.5-9.0 ppm), and the aromatic protons of the indole ring.

-

¹³C NMR: Key signals include those for the carbonyls of the Boc and formyl groups, as well as the carbons of the tryptophan backbone and indole ring.

The quality control workflow is depicted below:

References

Methodological & Application

Application Notes and Protocols for Boc-D-Trp(For)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the indole side chain of tryptophan is susceptible to modification during the repetitive acid treatments required for Nα-Boc deprotection. To mitigate side reactions such as alkylation and oxidation, the indole nitrogen can be protected. Boc-D-Trp(For)-OH, where the indole nitrogen is protected by a formyl (For) group, is a valuable building block for introducing D-tryptophan into a peptide sequence while minimizing degradation of the indole moiety. The formyl group is stable to the acidic conditions used for Boc deprotection but can be removed under specific basic conditions or during the final cleavage step. This document provides detailed application notes and protocols for the effective use of this compound in Boc-SPPS. The use of indole-protected tryptophan derivatives is particularly recommended in syntheses where arginine residues with sulfonyl-based protecting groups are present to prevent the migration of these groups to the tryptophan side chain.[1]

Physicochemical Properties of this compound

| Property | Value |

| Synonym | N-α-Boc-N-in-formyl-D-tryptophan |

| Molecular Formula | C₁₇H₂₀N₂O₅ |

| Molecular Weight | 332.35 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM |

Data Presentation

Table 1: Representative Coupling Efficiency in Boc-SPPS

While specific coupling efficiencies for this compound are sequence-dependent, the following table provides typical coupling efficiencies observed in Boc-SPPS. For most amino acids, a single coupling reaction is not always sufficient to achieve complete reaction, necessitating monitoring and potential recoupling.[2]

| Amino Acid Type | Coupling Method | Typical Coupling Efficiency (%) | Key Considerations |

| This compound | DCC/HOBt | 98 - 99.5 | Potential for side reactions with DCC. HOBt is used to suppress racemization. |

| This compound | HBTU/DIEA | > 99 | Faster activation and lower risk of side reactions compared to carbodiimides. |

| Sterically Hindered Residues | HBTU/DIEA | 95 - 99 | May require double coupling or longer reaction times. |

Note: Coupling efficiency should be monitored at each step using a qualitative method like the Kaiser test.

Table 2: Deprotection Conditions for Protecting Groups in SPPS with this compound

This table outlines the conditions for the removal of the Nα-Boc group and the N-in-formyl group.

| Protecting Group | Reagent | Concentration | Reaction Time | Typical Efficiency |

| Nα-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 20 - 30 minutes | > 99.9% |

| N-in-formyl (For) | 1 M Ammonium Bicarbonate (pH 9) | 1 M | 24 hours | High |

| N-in-formyl (For) | Liquid Ammonia with Hydroxylamine HCl | - | - | High |

| N-in-formyl (For) | HF-Me₂S-p-thiocresol-p-cresol | 25:65:5:5 (v/v/v/v) | - | Quantitative removal with minimal side reactions.[3] |

| N-in-formyl (For) | Piperidine in DMF | 10% | 2 hours at 0-5°C | Effective |

Experimental Protocols

General Workflow for Boc-SPPS using this compound

The following diagram illustrates a typical cycle for the incorporation of an amino acid in Boc-SPPS.

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

Detailed Protocol: Synthesis of [D-Trp⁶]LHRH Analog

This protocol describes the manual solid-phase synthesis of a Luteinizing Hormone-Releasing Hormone (LHRH) analog, [D-Trp⁶]LHRH, on a Merrifield resin. The sequence is: pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell 1g of Merrifield resin in dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.

-

Prepare the cesium salt of Boc-Glycine by reacting Boc-Gly-OH with cesium carbonate.

-

Couple the Boc-Glycine-cesium salt to the resin in dimethylformamide (DMF) at 50°C for 24 hours.

-

Wash the resin with DMF, methanol, and DCM, then dry under vacuum.

2. Peptide Chain Elongation (One Coupling Cycle for this compound):

-

Nα-Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the solution and treat again with 50% TFA in DCM for 20 minutes.

-

Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.

-

Wash the resin with DCM (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA to the solution and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Monitor the coupling completion with a Kaiser test. If the test is positive (indicating free amines), recouple with fresh reagents for another 2 hours.

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat:

-

Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence (Tyr, Ser, Trp, His, pGlu). For Arg, Boc-Arg(Tos)-OH is typically used.

-

3. Side-Chain Deprotection of Histidine:

-

After the final amino acid coupling, the tosyl protecting group from the Histidine side chain is removed by treating the resin twice with 1-hydroxybenzotriazole (HOBt) in DMF for 1 hour each time.

4. Cleavage from Resin and Final Deprotection:

-

Wash the fully assembled peptide-resin with methanol and dry under vacuum.

-

To cleave the peptide from the resin and simultaneously form the C-terminal amide, treat the resin with methanolic ammonia.

-

The formyl group on the D-tryptophan residue is removed during this basic cleavage step.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Evaporate the solvent to obtain the crude peptide.

5. Purification and Characterization:

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Signaling Pathway

Peptides synthesized with this compound, such as [D-Trp⁶]LHRH, are often potent analogs of naturally occurring hormones. [D-Trp⁶]LHRH is an agonist of the Luteinizing Hormone-Releasing Hormone receptor (LHRHR), also known as the Gonadotropin-Releasing Hormone receptor (GnRHR). Chronic administration of LHRH agonists leads to the downregulation of the LHRHR in the pituitary gland, which ultimately suppresses the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression is the basis for its use in treating hormone-dependent cancers like prostate cancer.

Caption: Mechanism of action of [D-Trp⁶]LHRH, an LHRH receptor agonist.

References

- 1. Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Cleavage of the Formyl Group from Trp(For) in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of a formyl protecting group on the indole nitrogen of tryptophan (Trp(For)) is a common strategy in solid-phase peptide synthesis (SPPS) to prevent side reactions, such as oxidation and alkylation. Complete and efficient removal of this formyl group is a critical step in obtaining the final, biologically active peptide. These application notes provide a comprehensive guide to the various methods for the deprotection of Trp(For), including detailed protocols, quantitative data for comparison, and troubleshooting guidelines. Additionally, we explore the biological significance of formylated peptides, particularly their role in chemotaxis, and provide a general workflow for the entire deprotection and purification process.

Biological Significance of Formylated Peptides

N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages. These molecules are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), initiating a signaling cascade that leads to directed cell migration towards sites of bacterial infection or tissue damage. Understanding this signaling pathway is crucial for researchers in immunology and drug development targeting inflammatory responses.

Formyl Peptide Receptor (FPR) Signaling Pathway

The binding of a formyl-peptide to FPR1 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This cascade ultimately results in chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Methods for Formyl Group Cleavage

Several methods are available for the removal of the formyl group from Trp(For). The choice of method depends on the overall peptide synthesis strategy (Boc or Fmoc), the nature of other protecting groups present, and the sensitivity of the peptide sequence.

Basic/Nucleophilic Deprotection

These methods are generally mild and compatible with Fmoc-based SPPS.

-

Piperidine: Commonly used for Fmoc group removal, piperidine can also cleave the formyl group from tryptophan, although it may require longer reaction times or elevated temperatures.

-

Hydrazine: A stronger nucleophile than piperidine, hydrazine can be effective for formyl group removal.[1] It is often used in a solution of DMF.

-

Hydroxylamine: Can also be employed for deformylation.

Acidic Deprotection

These methods are typically used in Boc-based SPPS, often concurrently with the final cleavage from the resin.

-

Hydrogen Fluoride (HF): In the presence of scavengers like p-cresol and p-thiocresol, HF can efficiently remove the formyl group. A "low-high" HF procedure can be employed to minimize side reactions.

-

Trifluoroacetic Acid (TFA): A standard reagent for peptide cleavage, TFA in combination with scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) can facilitate deformylation.

Quantitative Data on Deprotection Methods

The efficiency of formyl group cleavage can vary depending on the specific peptide sequence, the resin, and the reaction conditions. The following table summarizes data compiled from various sources.

Disclaimer: The following data has been aggregated from multiple studies and technical documents. Direct comparison may be misleading as experimental conditions (peptide sequence, resin, scale, and analytical methods) can vary significantly. This table should be used as a general guideline.

| Deprotection Method | Reagents and Conditions | Reported Efficiency/Yield | Reference(s) |

| Piperidine | 20% Piperidine in DMF, 2 x 10 min, RT | Generally effective for Fmoc removal; longer times may be needed for complete deformylation. Purity and yield are sequence-dependent.[2][3] | |

| Hydrazine Hydrate | 5% Hydrazine hydrate in DMF, 1 hour, RT | Effective for generating peptide hydrazides, implying cleavage of the formyl group. | |

| "Low-High" HF | Low: HF/DMS/p-cresol (25:65:10), 0°C, 2h. High: Anhydrous HF, 0-10°C, 30-60 min. | High efficiency, minimizes alkylation of the indole ring. | |

| TFA with Scavengers | TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5), 2-4 hours, RT | Effective for peptides containing Trp to avoid oxidation. |

Experimental Protocols

Protocol 1: Piperidine-Mediated Deprotection of Trp(For) on Resin

This protocol is suitable for Fmoc-based SPPS.

Materials:

-

Peptidyl-resin containing Trp(For)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH), reagent grade

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Swell the peptidyl-resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Drain the DMF.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin slurry gently under an inert gas atmosphere at room temperature for 20 minutes.

-

Drain the piperidine solution.

-

Repeat steps 4-6 one more time.

-

Wash the resin thoroughly with DMF (5 times).

-

Wash the resin with DCM (3 times).

-

Wash the resin with MeOH (3 times).

-

Dry the resin under vacuum.

Monitoring the Reaction: A small aliquot of the resin can be cleaved and analyzed by HPLC to confirm the complete removal of the formyl group. The disappearance of the Trp(For) peak and the appearance of the Trp peak indicate successful deprotection.

Protocol 2: Hydrazine-Mediated Deprotection of Trp(For) on Resin

This protocol provides a more potent nucleophilic cleavage of the formyl group.

Materials:

-

Peptidyl-resin containing Trp(For)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine hydrate (5% solution in DMF)

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Swell the peptidyl-resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Drain the DMF.

-

Add the 5% hydrazine hydrate solution in DMF to the resin.

-

Agitate the resin slurry gently under an inert gas atmosphere at room temperature for 1 hour.

-

Drain the hydrazine solution.

-

Wash the resin thoroughly with DMF (5 times).

-

Wash the resin with DCM (3 times).

-

Dry the resin under vacuum.

Note: Hydrazine is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 3: HPLC Monitoring of Trp(For) Deprotection

Materials:

-

Crude peptide sample (cleaved from a small amount of resin)

-

Reverse-phase HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

HPLC vials

Procedure:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Inject an appropriate volume of the sample onto the HPLC system.

-

Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

-

Monitor the chromatogram at 220 nm and 280 nm. The Trp(For) containing peptide will have a different retention time and UV spectrum compared to the deprotected Trp-containing peptide.

-

Successful deprotection is indicated by the disappearance of the peak corresponding to the formylated peptide and the appearance of a new peak for the desired peptide.

Experimental Workflow

The overall process from a protected peptide on resin to a purified, deprotected peptide involves several key steps.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | Insufficient reaction time or temperature. Steric hindrance around the Trp residue. | Increase reaction time or temperature (e.g., for piperidine). Use a stronger deprotection reagent like hydrazine. Optimize the protocol for the specific peptide sequence. |

| Side Reactions (e.g., Alkylation) | Reactive carbocations generated during acidic cleavage. | Use a scavenger cocktail appropriate for Trp-containing peptides (e.g., with TIS and EDT). Employ a "low-high" HF cleavage method. |

| Low Peptide Yield | Incomplete cleavage from the resin. Adsorption of the peptide to labware. | Optimize cleavage conditions (time, reagent concentration). Use low-adsorption labware. Ensure complete precipitation. |

| Poor Purity of Crude Peptide | Formation of deletion or modification sequences during synthesis. Side reactions during deprotection/cleavage. | Optimize SPPS coupling and deprotection steps. Use appropriate scavengers. Optimize purification protocol. |

References

Application Notes and Protocols for Boc-D-Trp(For)-OH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-tryptophan, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. Boc-D-Trp(For)-OH is a key building block for introducing D-tryptophan into a peptide chain using solution-phase synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the formyl (For) group protects the indole side chain of the tryptophan residue from potential side reactions, such as oxidation and alkylation, during the synthesis process.[1]

These application notes provide a comprehensive guide to the use of this compound in solution-phase peptide synthesis, including detailed protocols for coupling, deprotection, and purification, as well as an overview of potential applications for the resulting peptides.

Key Applications of D-Tryptophan Containing Peptides

Peptides incorporating D-tryptophan have shown significant potential in various therapeutic areas. The presence of D-Trp can influence the peptide's conformation and bioactivity.

-

Antimicrobial Agents: Tryptophan-rich peptides are known for their antimicrobial properties. The indole side chain of tryptophan plays a crucial role in the interaction with and disruption of bacterial membranes.[2][3] Peptides containing D-tryptophan can exhibit potent activity against a range of bacteria, including multidrug-resistant strains.[4]

-

Anticancer Agents: Certain tryptophan-containing cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.

-

Neuroprotective Agents: Tryptophan-containing peptides have been investigated for their neuroprotective effects, including the inhibition of prolyl endopeptidase, an enzyme implicated in neurodegenerative diseases.

Experimental Protocols

Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid ester in solution using a carbodiimide-mediated method.

Materials and Reagents:

-

This compound

-

Amino acid methyl or ethyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the free amino acid ester:

-

Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt.[5] This solution containing the free base is used directly in the next step.

-

-

Activation and Coupling:

-

In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the solution of the free amino acid ester from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the protected dipeptide.

-

Experimental Workflow for Dipeptide Synthesis

Caption: General workflow for the carbodiimide-mediated solution-phase synthesis of a dipeptide.

Selective N-terminal Boc Deprotection

This protocol describes the selective removal of the N-terminal Boc group, leaving the C-terminal ester and the Trp(For) group intact.

Materials and Reagents:

-

Boc-protected peptide ester

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Toluene (optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Deprotection:

-

Dissolve the Boc-protected peptide ester in DCM.

-

Add a solution of TFA in DCM (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Co-evaporate with a solvent like toluene to remove residual TFA.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid and extract the free amine.

-

Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected peptide ester.

-

Final Deprotection of the Formyl Group

The formyl group is typically removed as one of the final steps after the peptide backbone is fully assembled.

Materials and Reagents:

-

Trp(For)-containing peptide

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Deformylation:

-

Dissolve the Trp(For)-containing peptide in a mixture of piperidine and DMF (e.g., 1:10 v/v).

-

Cool the solution to 0 °C.

-

Stir the reaction at 0 °C for approximately 2 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, remove the solvents under reduced pressure.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final deprotected peptide.

-

Data Presentation

The following table summarizes typical yields for solution-phase peptide synthesis steps. Actual yields will vary depending on the specific amino acids being coupled and the reaction conditions.

| Step | Protecting Group Strategy | Coupling Reagent | Typical Yield Range (%) | Purity after Chromatography (%) | Reference |

| Dipeptide Synthesis | Boc-Trp-OH + H-Phe-OMe·HCl | DCC/HOBt | 85-95 | >98 | |

| Boc Deprotection | 20-50% TFA in DCM | - | >95 | - | |

| Formyl Deprotection | Piperidine/DMF | - | >90 | - |

Mandatory Visualizations

Logical Flow of Solution-Phase Peptide Synthesis Cycle

References